5-(3-Methoxybenzyl)-2-(piperidin-3-yl)oxazole hydrochloride
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Overview
Description
5-(3-Methoxybenzyl)-2-(piperidin-3-yl)oxazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzyl group, a piperidinyl group, and an oxazole ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxybenzyl)-2-(piperidin-3-yl)oxazole hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The methoxybenzyl group is introduced through a nucleophilic substitution reaction, while the piperidinyl group is added via reductive amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxybenzyl)-2-(piperidin-3-yl)oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The piperidinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxazole ring can lead to a dihydrooxazole compound.
Scientific Research Applications
5-(3-Methoxybenzyl)-2-(piperidin-3-yl)oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Methoxybenzyl)-2-(piperidin-3-yl)oxazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Methoxybenzyl)-2-(piperidin-3-yl)thiazole hydrochloride
- 5-(3-Methoxybenzyl)-2-(piperidin-3-yl)imidazole hydrochloride
- 5-(3-Methoxybenzyl)-2-(piperidin-3-yl)triazole hydrochloride
Uniqueness
Compared to similar compounds, 5-(3-Methoxybenzyl)-2-(piperidin-3-yl)oxazole hydrochloride is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H21ClN2O2 |
---|---|
Molecular Weight |
308.80 g/mol |
IUPAC Name |
5-[(3-methoxyphenyl)methyl]-2-piperidin-3-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-19-14-6-2-4-12(8-14)9-15-11-18-16(20-15)13-5-3-7-17-10-13;/h2,4,6,8,11,13,17H,3,5,7,9-10H2,1H3;1H |
InChI Key |
YMBQZJROBLOXBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CN=C(O2)C3CCCNC3.Cl |
Origin of Product |
United States |
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